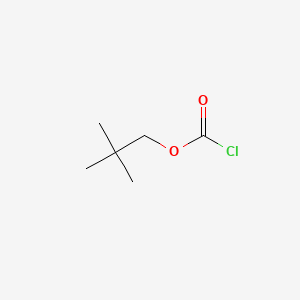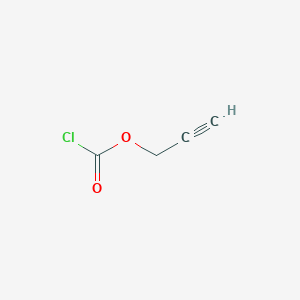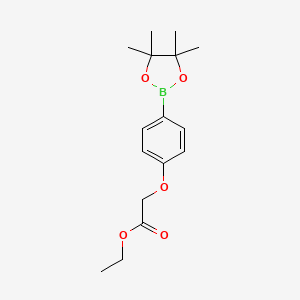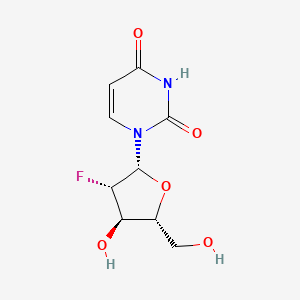
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Vue d'ensemble
Description
“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . It is also known as FAU and strongly inhibits the growth of tumor cells with high thymidylate synthase activity .
Synthesis Analysis
The synthesis of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” involves several steps . The process includes the use of DAST, CH2Cl2, HBr/AcOH, bis-silyted cytosine or thymine, CCl4, conc. NH4OH/MeOH, MMTr-Cl, pyridine, 4-DMAP, TMS-Cl, pyridine followed by BzCl, followed by aqueous ammonia; Cl-P (OCE)N (i -Pr) 2, EtN (i -Pr) 2; THF; CEO, 2-cyanoethoxy .
Molecular Structure Analysis
The molecular formula of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is C9H11FN2O5 . It has a molecular weight of 246.19 . The InChI code is 1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” are catalyzed by the enzyme thymidylate synthase .
Physical And Chemical Properties Analysis
“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a solid substance . It is white to off-white in color . The compound is stored at room temperature . It is soluble in DMSO at a concentration of 100 mg/mL (406.19 mM) .
Applications De Recherche Scientifique
Synthesis and Antiviral Applications
Antiviral Nucleosides : The synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracils with various substituents has been explored, revealing their antiviral potential, particularly against herpes simplex virus types 1 and 2 (Watanabe et al., 1984).
Derivatives for Herpes Viruses : Derivatives of this compound, such as 5-halo-1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)uracils, have been synthesized and show potential as antiviral agents for herpes viruses (Misra et al., 1986).
Radiopharmaceutical Applications
Radiolabeled Derivatives : The synthesis of radiolabeled 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil derivatives for potential use in imaging and diagnostic applications has been conducted. These derivatives offer high radiochemical purity and specific activities (Alauddin et al., 2003).
Imaging Herpes Viral Thymidine Kinase-1 : A derivative, 2'-fluoro-2'-deoxy-5-[18F]fluoroethyl-1-beta-d-arabinofuranosyl uracil, has been prepared and evaluated as a probe for imaging herpes simplex virus 1 thymidine kinase gene expression, suggesting its utility in diagnostic imaging (Balatoni et al., 2005).
Chemotherapy and DNA Synthesis Inhibition
DNA Synthesis Inhibition : Studies have indicated that compounds like 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)uracil may inhibit DNA synthesis, potentially offering therapeutic applications in oncology (Sun et al., 2003).
Toxicity and DNA Incorporation : Research involving cell lines such as U-937 and MOLT-4 has explored the toxicity, DNA incorporation, and mitochondrial effects of related compounds, furthering understanding of their potential in chemotherapy (Klecker et al., 1994).
Safety And Hazards
Orientations Futures
The future directions of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” research could involve further exploration of its antitumor activity, particularly in relation to its effect on tumor cells with high thymidylate synthase activity . More studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWFOZZIZEEKJ-PXBUCIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219192 | |
| Record name | 2'-Fluoro-5-ethylarabinosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-2-fluoro-b-D-arabinofuranosyl)uracil | |
CAS RN |
69123-94-0 | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69123-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-5-ethylarabinosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-fluoro-5-ethylarabinosyluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Fluoro-5-ethylarabinosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7386OMP29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



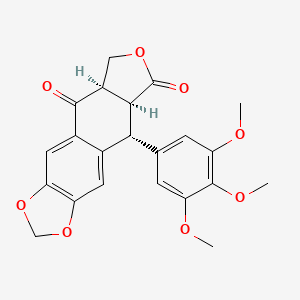
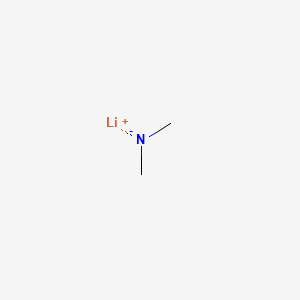
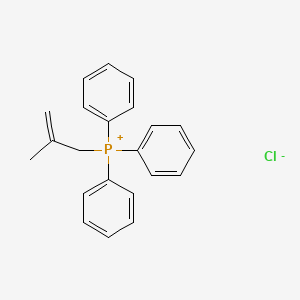

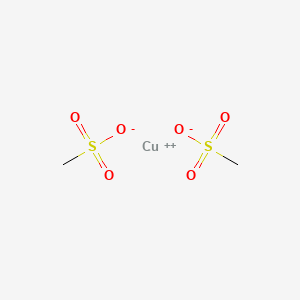

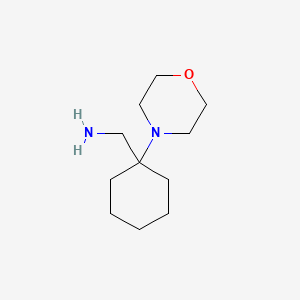
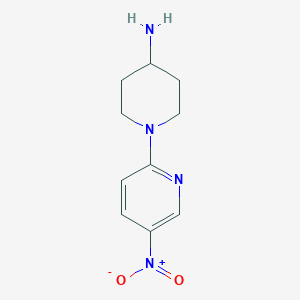
![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)

